molecular formula C9H18N4 B13525177 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B13525177
M. Wt: 182.27 g/mol
InChI Key: MORJOIUXWORIFU-UHFFFAOYSA-N
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Description

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an ethan-1-amine group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring.

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. Parameters such as temperature, pH, and reaction time are carefully controlled to ensure efficient synthesis. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency .

Chemical Reactions Analysis

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives .

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding triazole oxides, while reduction can yield triazole amines .

Scientific Research Applications

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

In biology and medicine, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a promising candidate for the development of new antibiotics and antifungal drugs . Additionally, it has been studied for its potential use in cancer therapy due to its ability to interfere with specific molecular pathways involved in cell proliferation .

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .

Comparison with Similar Compounds

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can be compared with other triazole derivatives such as 1-(3-(tert-butyl)-1H-1,2,4-triazol-5-yl)ethan-1-one and 1-(3-(tert-butyl)-1H-1,2,4-triazol-5-yl)ethan-1-ol. These compounds share a similar triazole core but differ in the functional groups attached to the triazole ring .

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the ethan-1-amine group enhances its reactivity and potential for forming hydrogen bonds, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C9H18N4/c1-6(10)7-11-8(9(2,3)4)12-13(7)5/h6H,10H2,1-5H3

InChI Key

MORJOIUXWORIFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1C)C(C)(C)C)N

Origin of Product

United States

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